

# A Comparative Guide to GalNAc Cluster Designs for Enhanced Drug Delivery

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## Compound of Interest

Compound Name: *Tri-GalNAc(OAc)<sub>3</sub>*

Cat. No.: *B10857146*

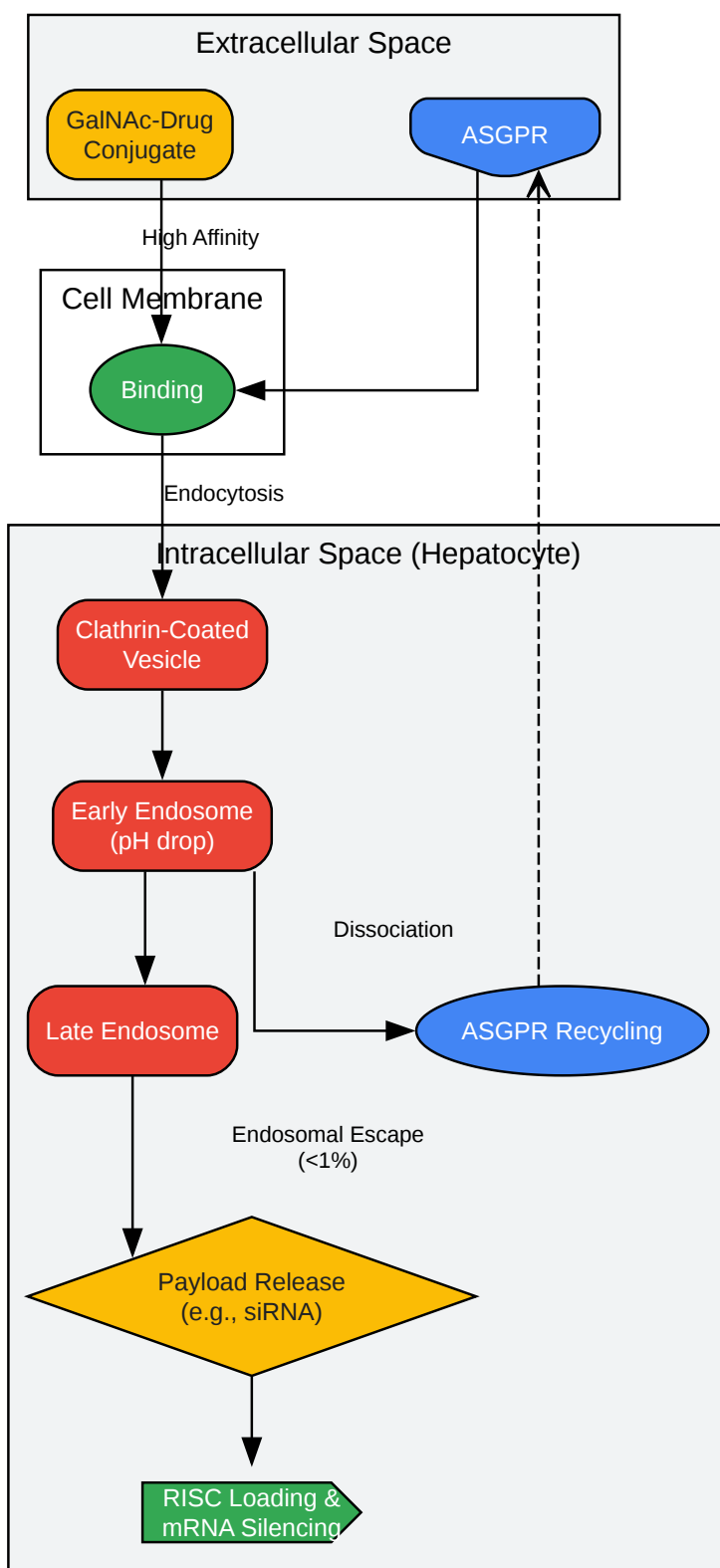
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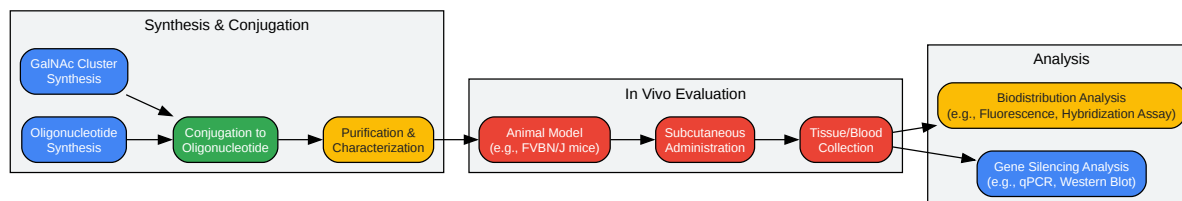
For researchers, scientists, and drug development professionals, the strategic design of N-acetylgalactosamine (GalNAc) clusters is paramount for effective targeted drug delivery to hepatocytes. This guide provides an objective comparison of different GalNAc cluster designs, supported by experimental data, to inform the selection of optimal targeting ligands.

The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, serves as a crucial gateway for the targeted delivery of therapeutics. GalNAc, a carbohydrate that binds with high affinity to ASGPR, has emerged as a leading ligand for this purpose. Conjugating drugs, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to GalNAc clusters facilitates their rapid and specific uptake into liver cells. The architecture of these clusters, including their valency and the nature of the linkers, significantly influences their binding affinity and, consequently, their therapeutic efficacy.

## Cellular Uptake and Intracellular Trafficking

GalNAc-conjugated drugs are internalized into hepatocytes via ASGPR-mediated endocytosis. Upon binding to the receptor, the complex is rapidly enveloped in clathrin-coated vesicles, which then mature into endosomes.<sup>[1][2]</sup> As the endosomal pH decreases, the GalNAc ligand dissociates from the ASGPR, allowing the receptor to recycle back to the cell surface.<sup>[1][3]</sup> The therapeutic payload is then released within the cell to exert its function. However, endosomal escape remains a rate-limiting step, with estimates suggesting that less than 1% of the internalized siRNA reaches the cytoplasm.<sup>[1]</sup>





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## References

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